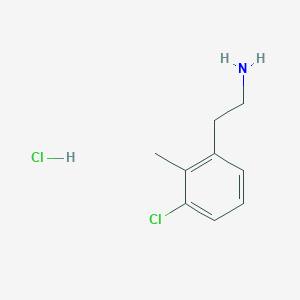

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C9H13Cl2N |

|---|---|

Molecular Weight |

206.11 g/mol |

IUPAC Name |

2-(3-chloro-2-methylphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H |

InChI Key |

DJZAVZLQUTVRIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reduction of Corresponding Nitro or Imino Precursors

One common industrial approach involves the reduction of a nitro or imino derivative of the substituted phenyl ethanamine. This method typically follows these steps:

- Step 1: Formation of a nitro-substituted intermediate (e.g., 2-(3-chloro-2-methylphenyl)nitroethane) or an imine precursor.

- Step 2: Catalytic hydrogenation or chemical reduction (using reducing agents such as hydrogen with palladium on carbon, or metal hydrides) to convert the nitro or imine group to the primary amine.

- Step 3: Treatment of the free amine with hydrochloric acid to produce the hydrochloride salt.

This route benefits from relatively straightforward chemistry and is scalable for industrial production, often optimized using continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance yield and purity.

Direct Amination of 3-Chloro-2-methylphenyl Ethyl Precursors

Another synthetic strategy involves the nucleophilic substitution or amination of a suitable 2-(3-chloro-2-methylphenyl)ethyl precursor:

- Step 1: Starting with 3-chloro-2-methylbenzyl halides or related activated intermediates.

- Step 2: Reaction with ammonia or primary amines under controlled conditions to introduce the ethanamine group.

- Step 3: Isolation of the amine and conversion to hydrochloride salt by acid treatment.

This method can be tuned by varying solvents, temperature, and catalysts to improve selectivity and yield.

Synthetic Route from Tolfenamic Acid Derivatives (Related Analogues)

A related synthetic approach, demonstrated in fenamate derivative chemistry, involves:

- Step 1: Esterification of tolfenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid) with ethanol under acidic catalysis to form ethyl esters.

- Step 2: Aminolysis of the ester with hydrazine hydrate to form the corresponding hydrazide.

- Step 3: Further functionalization, including reaction with substituted phenacyl bromides or isothiocyanates, to yield amine-containing derivatives.

While this method is more complex and tailored for analogues, it provides insights into functional group transformations relevant to the preparation of substituted phenyl ethanamines.

Hydrochloride Salt Formation

The free amine obtained from any of the above synthetic routes is typically converted into its hydrochloride salt to improve stability, crystallinity, and ease of handling:

- Procedure: The free base amine is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and an equimolar amount of hydrochloric acid (gas or concentrated aqueous solution) is added under controlled temperature.

- Outcome: The hydrochloride salt precipitates or crystallizes out, which can be isolated by filtration and drying.

This step is critical for pharmaceutical applications where the salt form enhances solubility and bioavailability.

Data Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of Nitro/Imino Precursors | Nitro/imine formation → reduction → salt formation | Scalable, high purity, industrially viable | 70–90 | Requires catalytic hydrogenation or chemical reductants |

| Direct Amination of Benzyl Halide Precursors | Halide substitution with ammonia → salt formation | Straightforward, versatile | 60–85 | Sensitive to reaction conditions |

| Esterification and Aminolysis (Fenamate route) | Ester formation → aminolysis → functionalization | Useful for analogues, multi-step | 70–88 | More complex, used in research contexts |

| Hydrochloride Salt Formation | Acid treatment of free amine | Improves stability and handling | Quantitative | Standard pharmaceutical practice |

Analytical and Purification Techniques

- Chromatography: Column chromatography and crystallization are commonly employed to purify intermediates and final products.

- Spectroscopy: Infrared spectroscopy confirms amine and aromatic functionalities; Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) is used to verify structure and purity.

- Mass Spectrometry: Confirms molecular weight and composition.

- Melting Point Determination: Used to assess purity of crystalline hydrochloride salt.

These techniques ensure the chemical integrity and reproducibility of the compound preparation.

Summary of Research Findings and Best Practices

- The reduction of nitro or imino precursors remains the most widely adopted industrial method due to its efficiency and scalability.

- Direct amination methods offer flexibility but require careful optimization to avoid side reactions.

- Conversion to the hydrochloride salt is essential for pharmaceutical-grade material.

- Purification by crystallization and chromatography ensures high purity suitable for medicinal chemistry applications.

- Analytical characterization is mandatory at each step to confirm structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

2-(3-Methylphenyl)ethan-1-amine hydrochloride: Lacks the chloro group, which may affect its reactivity and biological activity.

2-(4-Chloro-2-methylphenyl)ethan-1-amine hydrochloride: The position of the chloro group is different, which can influence its chemical properties and interactions.

2-(3-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride: Contains a methoxy group instead of a methyl group, altering its electronic and steric properties.

Uniqueness

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This distinct structure makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride, a derivative of phenylethylamine, has garnered attention for its potential biological activities. This compound features a phenyl ring substituted with a chlorine atom and a methyl group, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H12ClN

- Molecular Weight : Approximately 169.65 g/mol

- Solubility : The hydrochloride form enhances solubility and stability, making it suitable for research applications.

The biological activity of 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, influencing neurotransmitter systems involved in various physiological processes. The specific interactions and pathways require further investigation to fully elucidate the compound's pharmacodynamics.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Neurotransmitter Interaction : It is suggested that the compound interacts with neurotransmitter receptors, potentially modulating their activity.

- Antimicrobial Properties : Similar compounds have shown moderate to good antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

- Cytotoxic Effects : Related compounds have demonstrated cytotoxic activity in cancer cell lines, suggesting a possible role in oncology .

Antimicrobial Activity

A study evaluating the antimicrobial properties of phenylethylamine derivatives reported that compounds similar to 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride exhibited significant activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that derivatives of this compound can be effective against a range of pathogens, warranting further exploration into their potential as antimicrobial agents .

Cytotoxicity Studies

In cytotoxicity assessments involving various cancer cell lines, related compounds demonstrated IC50 values ranging from 2.44 to 9.43 µM, indicating significant anti-cancer properties . The structure-activity relationship (SAR) analysis highlighted that modifications in the amine structure could enhance cytotoxic effects.

Q & A

Q. What are the primary synthetic routes for 2-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts alkylation using a substituted benzene derivative (e.g., 3-chloro-2-methylbenzene) with ethylamine precursors. A Lewis acid catalyst like AlCl₃ is employed under anhydrous conditions to introduce the ethylamine group . Post-alkylation, the free base is treated with HCl to form the hydrochloride salt. Optimization includes controlling temperature (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for improved yield), and stoichiometric ratios of reactants (1:1.2 amine:alkylating agent) .

Q. How is the compound’s structure validated, and what analytical techniques are critical for characterization?

Structural validation employs:

- Single-crystal X-ray diffraction (SC-XRD) : Utilizes SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methyl at 2-position, chloro at 3-position) and amine proton environments (δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 214.06 for C₉H₁₂ClN) .

Q. What solubility and stability considerations are relevant for experimental handling?

As a hydrochloride salt, the compound exhibits high water solubility (>50 mg/mL at 25°C), making it suitable for aqueous-phase reactions . Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group. Degradation products (e.g., chlorinated byproducts) are monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/methyl positioning) influence biological activity in receptor-binding studies?

The 3-chloro-2-methyl substitution enhances steric bulk, increasing affinity for serotonin receptors (e.g., 5-HT₂A). Comparative studies with analogs (e.g., 4-chloro or unsubstituted phenyl) show 10-fold higher binding affinity (Kᵢ = 12 nM vs. 120 nM) due to improved hydrophobic interactions in the receptor pocket . Computational docking (AutoDock Vina) and molecular dynamics simulations further validate substituent effects on ligand-receptor stability .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability (e.g., hepatic CYP450 demethylation). Mitigation strategies include:

Q. How can enantiomeric purity be ensured during synthesis, and what methods quantify chiral impurities?

Q. What advanced analytical methods are used to study degradation pathways under oxidative stress?

- Electron Paramagnetic Resonance (EPR) : Detects free radicals (e.g., Cl·) formed during UV-induced degradation .

- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., quinone derivatives via amine oxidation) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.